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Compound of Interest

Ethyl 7-(4-bromophenyl)-4,7-
Compound Name:
dioxoheptanoate

Cat. No.: B595517

CAS Number: 1208318-08-4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-(4-bromophenyl)-4,7-
dioxoheptanoate, a molecule of interest for synthetic and medicinal chemistry applications.
This document details its chemical identity, a proposed synthetic route based on established
chemical principles, and its potential as a building block in the development of novel chemical
entities.

Core Chemical Data

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a dicarbonyl compound containing a
bromophenyl moiety, suggesting its potential as an intermediate in the synthesis of more
complex molecules, including potential pharmaceutical agents. The presence of the bromine
atom provides a reactive handle for various cross-coupling reactions, while the keto-ester
functionality allows for a wide range of chemical transformations.
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Property

Value

CAS Number

1208318-08-4

Molecular Formula

C15H17BrOa[1]

Molecular Weight

341.2 g/mol [1]

IUPAC Name

ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

Canonical SMILES

C1=CC(=CC=C1C(=0)CCC(=0)CCcC(=0)0CO)
Br

Physical State

Not explicitly documented; likely a solid at room

temperature based on similar structures.

Not explicitly documented; expected to be

Solubility soluble in common organic solvents like
dichloromethane, chloroform, and ethyl acetate.

Melting Point Not documented in publicly available literature.

Boiling Point Not documented in publicly available literature.

Proposed Synthesis: Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of Ethyl 7-(4-
bromophenyl)-4,7-dioxoheptanoate is not readily available in the reviewed literature, a
plausible and well-established synthetic route is the Friedel-Crafts acylation of bromobenzene
with ethyl glutaryl chloride.[2] This reaction is a classic method for the formation of aryl ketones.

Reaction Scheme:
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Caption: Proposed synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate.

Experimental Protocol (General Procedure)

The following is a generalized protocol for a Friedel-Crafts acylation reaction and would require
optimization for the specific synthesis of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate.

Materials:

Bromobenzene

Ethyl glutaryl chloride

Anhydrous aluminum chloride (AICIs) or another suitable Lewis acid

Anhydrous dichloromethane (DCM) or another inert solvent

Hydrochloric acid (HCI), aqueous solution
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» Saturated sodium bicarbonate solution

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

o Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and
anhydrous dichloromethane under a nitrogen atmosphere.

» Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To the stirred
suspension, add ethyl glutaryl chloride dropwise via the dropping funnel.

» Addition of Bromobenzene: After the addition of the acyl chloride, add bromobenzene
dropwise, maintaining the temperature at 0 °C.

o Reaction: Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room
temperature and stir for several hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture
into a beaker containing crushed ice and concentrated hydrochloric acid.

o Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Characterization (Predicted)
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While experimental spectra for Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate are not
available in the searched literature, the following are expected characteristic signals based on
its structure:

IH NMR:

e Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.8 ppm and 7.8-
8.1 ppm) corresponding to the protons on the bromophenyl ring.

o Ethyl Ester Protons: A quartet (around 4.1-4.3 ppm) for the -OCH:- group and a triplet
(around 1.2-1.4 ppm) for the -CHs group.

« Aliphatic Protons: Multiple triplets and/or multiplets in the region of 2.5-3.5 ppm
corresponding to the methylene groups of the heptanoate chain.

13C NMR:

Carbonyl Carbons: Two signals in the downfield region (approximately 195-210 ppm) for the
two ketone carbons and one signal for the ester carbonyl (around 170-175 ppm).

e Aromatic Carbons: Signals in the aromatic region (approximately 128-140 ppm), including
the carbon attached to the bromine atom.

o Ethyl Ester Carbons: Signals for the -OCH:z- (around 60-62 ppm) and -CHs (around 14-15
ppm) groups.

» Aliphatic Carbons: Several signals in the aliphatic region (approximately 20-40 ppm) for the
methylene carbons of the heptanoate chain.

IR Spectroscopy:

e C=0 Stretching: Strong absorption bands around 1730-1740 cm~1 for the ester carbonyl and
1680-1700 cm~1 for the aryl ketone carbonyl.

o C-Br Stretching: A characteristic absorption in the fingerprint region.

e Aromatic C-H Stretching: Signals above 3000 cm™1.
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e Aliphatic C-H Stretching: Signals below 3000 cm~1.
Mass Spectrometry:

e The mass spectrum would be expected to show a molecular ion peak (M*) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Fragmentation patterns would likely involve cleavage at the carbonyl groups.

Potential Applications in Drug Development

The structure of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate suggests its utility as a
versatile building block in medicinal chemistry. The bromophenyl group can be modified via
various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse
substituents, allowing for the exploration of structure-activity relationships. The dicarbonyl
functionality can be used to synthesize a variety of heterocyclic compounds, which are
common scaffolds in many drug molecules.
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Caption: Potential utility in medicinal chemistry.

Conclusion

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS: 1208318-08-4) is a chemical
compound with significant potential as an intermediate in organic synthesis and drug discovery.
While detailed experimental data for this specific molecule is limited in the public domain, its
synthesis can be reasonably proposed via a Friedel-Crafts acylation. The presence of multiple
functional groups offers a platform for the generation of diverse molecular architectures for
further investigation in various research and development programs. Researchers are advised
to perform their own characterization and optimization of synthetic procedures.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b595517?utm_src=pdf-body-img
https://www.benchchem.com/product/b595517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b595517?utm_src=pdf-custom-synthesis
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=87050
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.benchchem.com/product/b595517#ethyl-7-4-bromophenyl-4-7-dioxoheptanoate-cas-number
https://www.benchchem.com/product/b595517#ethyl-7-4-bromophenyl-4-7-dioxoheptanoate-cas-number
https://www.benchchem.com/product/b595517#ethyl-7-4-bromophenyl-4-7-dioxoheptanoate-cas-number
https://www.benchchem.com/product/b595517#ethyl-7-4-bromophenyl-4-7-dioxoheptanoate-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

